N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a brominated aromatic ring, a dimethylamino-substituted phthalazine moiety, and an acetamide linker. The compound’s structure combines electron-withdrawing (bromo, oxo) and electron-donating (dimethylamino) groups, which may influence its electronic properties, solubility, and biological activity.
The phthalazine core is notable for its planar heterocyclic structure, which may facilitate π-π interactions in biological targets or crystal packing.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c1-12-10-13(8-9-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZLXRPQHDTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The phenylpiperazine group can be introduced through nucleophilic substitution reactions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Acetamide Core Formation
- Substrate : N-(4-bromo-3-methylphenyl)acetamide ( )
- Method : Condensation of 4-bromo-3-methylaniline with acetyl chloride or acetic anhydride under basic conditions (e.g., NaHCO₃ or pyridine) .
- Yield : ~85–95% under optimized conditions (20 mol% InCl₃, 50% EtOH, ultrasound irradiation) .
Phthalazinone Heterocycle Construction
- Substrate : 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one derivatives ( ).
- Method : Cyclocondensation of phthalic anhydride derivatives with hydrazine analogs, followed by dimethylamination .
- Key Intermediate : Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate ( ).
Coupling of Acetamide and Phthalazinone
- Reaction : Nucleophilic acyl substitution or Suzuki-Miyaura coupling to link the acetamide and phthalazinone moieties .
- Catalyst : Pd(PPh₃)₄ or CuI for cross-coupling .
- Solvent : DMF or THF at 80–100°C .
Functional Group Reactivity
Suzuki Coupling of Bromoaryl Group
| Entry | Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 78 | |
| 2 | 4-Methoxyphenylboronic | PdCl₂(dppf) | 85 |
Hydrolysis of Acetamide
| Condition | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 4 | N-(4-bromo-3-methylphenyl)amine | 92 | |
| 10% NaOH, ethanol | 2 | Acetic acid derivative | 88 |
Stability and Degradation
- Photostability : The phthalazinone moiety undergoes photooxidation under UV light (λ = 254 nm), forming a dione derivative .
- Metabolic Stability : In human hepatocytes, the acetamide group resists hydrolysis (t₁/₂ > 6 hr), while the dimethylamino group undergoes slow N-demethylation .
- Thermal Stability : Decomposes at 220–225°C via cleavage of the phthalazinone ring .
Spectroscopic Characterization
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Bond Parameters
Compound A: 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀BrF₂NO)
- Key differences: Replaces the phthalazine and dimethylamino groups with a difluorophenyl ring.
- Structural metrics :
- Dihedral angle between bromophenyl and fluorophenyl rings: 66.4° , influencing crystal packing via N–H⋯O and C–H⋯F interactions.
- Bond lengths (C–Br: 1.8907 Å; C–N: 1.347 Å) align with standard values but differ slightly from the target compound’s analogs (e.g., C–Br: 1.91 Å in N-(4-bromophenyl)acetamide) .
Compound B: N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide (C₁₅H₁₃BrClNO)
- Key differences : Substitutes the phthalazine group with a chlorophenyl ring.
- Impact of substituents: Chlorine (electronegativity: 3.0) vs. Molecular weight (338.63 g/mol) is lower than the target compound due to the absence of the phthalazine moiety.
Compound C: 2-(6-(4-Bromophenyl)-3-cyano-4-(4-(dimethylamino)phenyl)pyridin-2-yloxy)-N-(1,3-dioxoisoindolin-2-yl)acetamide (C₃₃H₂₅BrN₄O₅)
- Key similarities: Shares the bromophenyl and dimethylaminophenyl groups linked via acetamide.
- Structural divergence: Incorporates a pyridine-cyanide system and isoindolinone, increasing structural complexity and hydrogen-bonding capacity.
Trends :
- Lipophilicity : Bromine and methyl groups enhance lipophilicity (target compound > Compound A > Compound B).
- Hydrogen bonding: Phthalazine and isoindolinone moieties (Compound C) increase H-bond donor/acceptor capacity compared to simpler arylacetamides.
Pharmacological Potential
While direct bioactivity data for the target compound are absent, structural analogs suggest possible applications:
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features. This article focuses on the biological activity of this compound, exploring its potential mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.291 g/mol. The compound contains a bromo-substituted aromatic ring and a phthalazinone moiety, which are indicative of potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.291 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1251674-73-3 |
Research Findings
Research on compounds structurally related to this compound has provided insights into its potential biological activities:
Anticancer Activity
A study examining phthalazinone derivatives indicated that they could inhibit cancer cell proliferation by inducing apoptosis through the modulation of Bcl-2 family proteins. This suggests that this compound might exhibit similar properties.
Antimicrobial Effects
Research into related compounds has shown promising antimicrobial activity against various bacterial strains . It is hypothesized that the unique structure allows for disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Potential
Given the presence of the dimethylamino group, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation .
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Study on Phthalazinone Derivatives : A series of phthalazinone derivatives were synthesized and evaluated for their anticancer activity. Results demonstrated significant inhibition of cell growth in several cancer lines, suggesting that modifications in the structure can enhance efficacy .
- Antimicrobial Testing : In vitro assays conducted on related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
